molecular formula C18H22F3N5O2 B2662064 6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]pyridazin-3-one CAS No. 2379985-97-2

6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]pyridazin-3-one

Cat. No. B2662064
CAS RN: 2379985-97-2
M. Wt: 397.402
InChI Key: DDVMVRZLIPZZQC-UHFFFAOYSA-N
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Description

The compound appears to contain a pyridazinone ring, which is a type of six-membered heterocyclic compound containing two nitrogen atoms. It also has a 3,5-dimethylpyrazolyl group and a 4,4,4-trifluorobutanoyl piperidinyl group attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The presence of the trifluorobutanoyl group could introduce some interesting electronic effects due to the high electronegativity of fluorine .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the pyridazinone ring and the various functional groups attached to it. The pyridazinone ring might undergo reactions at the carbonyl group, while the 3,5-dimethylpyrazolyl and 4,4,4-trifluorobutanoyl piperidinyl groups could also participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .

Future Directions

The study of novel pyridazinone derivatives is an active area of research in medicinal chemistry. If this compound shows promising biological activity, it could be a candidate for further study and potential drug development .

properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-2-[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3N5O2/c1-12-11-13(2)25(22-12)15-3-4-17(28)26(23-15)14-6-9-24(10-7-14)16(27)5-8-18(19,20)21/h3-4,11,14H,5-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVMVRZLIPZZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)CCC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one

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